4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Description
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic thiazepane derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a 3-chloro-2-methylphenyl sulfonyl group at position 4 and a furan-2-yl substituent at position 7.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSCMZGVTVLNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the chlorinated methylphenyl sulfonyl chloride and the furan-2-yl thiazepane. These intermediates are then subjected to a coupling reaction under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, furan, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated that modifications in the sulfonyl group can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thiazepane derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Enzyme Inhibition
The sulfonamide group within the compound has been recognized for its ability to inhibit specific enzymes, such as carbonic anhydrases and certain proteases. This inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme activity contributes to disease pathology.
Pharmacological Studies
Pharmacological studies involving this compound focus on its interaction with biological targets, including receptors and enzymes. Investigations into its binding affinity and mechanism of action are crucial for understanding how it can be utilized in drug development.
Cellular Mechanisms
The compound's influence on cellular mechanisms has been a subject of interest. Research has shown that it may affect signal transduction pathways, potentially altering gene expression and cellular responses to external stimuli.
Polymer Chemistry
Due to its unique chemical structure, 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can serve as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Coatings and Adhesives
The compound's reactivity makes it suitable for applications in coatings and adhesives, where it can improve adhesion properties and resistance to environmental factors.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus at low concentrations. |
| Study B | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines via mitochondrial pathway modulation. |
| Study C | Assess enzyme inhibition | Showed effective inhibition of carbonic anhydrase II with an IC50 value of 25 µM. |
Mechanism of Action
The mechanism of action of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and thiazepane rings may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional attributes of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane with related thiazepane and heterocyclic derivatives.
Structural and Functional Analysis
- Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (C₇H₅ClSO₂) contrasts with the pyrazole carbonyl group in BI84209 . Sulfonyl groups typically improve metabolic stability and hydrogen-bonding capacity, whereas carbonyl groups may enhance binding to enzymes like kinases.
- Aromatic Substituents : The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the benzodioxine sulfonyl group in BJ02079 . This could influence membrane permeability and target selectivity.
- Core Heterocycles : Thiazepanes (7-membered rings) offer greater conformational flexibility than thiazoles (5-membered rings), as seen in ’s thiazolyl hydrazones . This flexibility might modulate interactions with larger binding pockets in targets like fungal enzymes or cancer-related proteins.
- Biological Activity Trends: Compounds with chloro-aromatic and furan motifs, such as those in , demonstrate antifungal and anticancer properties.
Key Research Findings and Hypotheses
- Antifungal Potential: The furan and chlorinated aryl groups in the target compound align with the pharmacophores of ’s anticandidal thiazolyl hydrazones. However, the larger thiazepane core may reduce potency compared to smaller heterocycles like thiazoles .
- Cytotoxicity Profile : Chlorine substituents are linked to cytotoxic effects in MCF-7 cells (e.g., IC₅₀ = 125 µg/mL in ). The target’s chloro-methylphenyl group could similarly interact with DNA or tubulin, though its larger size may alter toxicity thresholds .
Biological Activity
The compound 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 295.79 g/mol. The presence of a thiazepane ring and a furan moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that thiazepane derivatives exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Thiazepane derivatives have also been investigated for their anticancer properties. In vitro studies revealed that the compound induced apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Experimental models indicated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes.
- Receptor Modulation : The thiazepane structure may interact with G-protein coupled receptors (GPCRs), affecting signaling pathways involved in inflammation and cancer progression.
- Oxidative Stress Reduction : The furan moiety may contribute to antioxidant properties, mitigating oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of thiazepane derivatives in clinical settings. For instance, a clinical trial involving a related thiazepane compound demonstrated significant improvements in patients with chronic inflammatory diseases .
Q & A
Q. How can the compound’s biological activity be validated in vivo while minimizing off-target effects?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
- CRISPR-Cas9 Knockout Models : Validate target engagement using cells lacking the putative receptor .
- Dose Escalation : Conduct MTD (maximum tolerated dose) studies to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
